

Application Notes and Protocols for LY341495 in Neuroscience Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LY134046

Cat. No.: B1675569

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY341495 is a potent and highly selective competitive antagonist for the group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3.^{[1][2]} Developed by Eli Lilly, this compound has become an invaluable pharmacological tool in neuroscience research to investigate the roles of group II mGluRs in various physiological and pathological processes.^[1] Due to its high potency and selectivity, LY341495 is extensively used to modulate glutamatergic neurotransmission and explore its implications in psychiatric and neurological disorders, including depression, anxiety, and cognitive functions.^{[1][3][4]} It is brain-penetrant and active in vivo, making it suitable for a wide range of experimental paradigms.^{[2][5]}

Note: The compound **LY134046** as mentioned in the query is presumed to be a typographical error. This document pertains to LY341495, a widely studied mGluR antagonist.

Mechanism of Action

LY341495 exerts its effects by acting as a competitive antagonist at the orthosteric binding site of group II mGluRs (mGluR2 and mGluR3).^[1] These receptors are G-protein coupled receptors that are negatively coupled to adenylyl cyclase, and their activation typically leads to a decrease in cyclic AMP (cAMP) levels.^{[6][7]} Group II mGluRs are predominantly located on presynaptic terminals, where they function as autoreceptors to inhibit the release of glutamate.

By blocking these presynaptic mGluR2/3 receptors, LY341495 inhibits this negative feedback mechanism, leading to an increase in the release of glutamate in various brain regions.[\[3\]](#)[\[8\]](#) This enhancement of glutamatergic transmission is believed to underlie many of its observed physiological and behavioral effects, including its antidepressant-like properties.[\[8\]](#) At higher concentrations, LY341495 can also antagonize group I and group III mGluRs, but it exhibits a clear selectivity profile.[\[9\]](#)[\[10\]](#)

Data Presentation

Binding Affinity and Potency of LY341495

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of LY341495 at various human mGlu receptor subtypes. This data highlights its high potency for group II mGluRs.

Receptor Subtype	Group	Ki (nM)	IC50 (nM)
mGluR2	II	2.3	21
mGluR3	II	1.3	14
mGluR1a	I	6800	7800
mGluR5a	I	8200	8200
mGluR4a	III	22000	22000
mGluR7a	III	990	990
mGluR8	III	173	170

Data compiled from multiple sources.[\[5\]](#)[\[11\]](#)[\[12\]](#)

Recommended Concentrations and Doses for In Vitro and In Vivo Experiments

Experimental Model	Application	Recommended Concentration/Dose
In Vitro (Cell Culture/Brain Slices)	Antagonism of group II mGluRs	10 - 100 nM
Antagonism of group III mGluRs (mGluR8)	100 - 500 nM	
Antagonism of group I mGluRs	> 1 μ M	
In Vivo (Mice)	Antidepressant-like effects (Forced Swim Test)	0.3 - 3 mg/kg, i.p. [3] [4]
Cognitive studies (Novel Object Recognition)	0.05 - 3 mg/kg, i.p. [13]	
In Vivo (Rats)	Cognitive studies (Delayed non-match-to-position)	0.3 - 3 mg/kg, i.p.

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of LY341495 for specific mGlu receptor subtypes expressed in cell membranes.

Materials:

- $[^3\text{H}]$ LY341495 (radioligand)
- Cell membranes from CHO or HEK293 cells stably expressing the mGluR subtype of interest
- Unlabeled LY341495 (for competition binding)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well filter plates (e.g., GF/B filters)
- Scintillation cocktail

- Microplate scintillation counter

Protocol:

- Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford).
- Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]LY341495 (typically at or below its K_d, e.g., 1-2 nM), and varying concentrations of unlabeled LY341495 (for competition curve).
- Incubation: Add the cell membranes (e.g., 20-50 µg of protein) to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.
- Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value from the resulting competition curve and, if the K_d of the radioligand is known, calculate the K_i value using the Cheng-Prusoff equation.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To assess the effect of LY341495 on synaptic transmission and neuronal excitability in brain slices.

Materials:

- Acute brain slices (e.g., hippocampus or prefrontal cortex) from rodents.
- Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.

- Recording chamber for brain slices.
- Glass micropipettes (3-6 MΩ) filled with internal solution.
- Patch-clamp amplifier and data acquisition system.
- LY341495 stock solution (e.g., in DMSO) and working solutions in aCSF.

Protocol:

- Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
- Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32°C.
- Patching: Under visual guidance (e.g., DIC microscopy), establish a whole-cell patch-clamp recording from a neuron in the region of interest.
- Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs) or intrinsic membrane properties for a stable period (e.g., 5-10 minutes).
- Drug Application: Bath-apply LY341495 at the desired concentration (e.g., 50 nM) by switching the perfusion line to aCSF containing the compound.
- Effect Recording: Record the changes in synaptic activity or membrane properties for 10-20 minutes during drug application.
- Washout: Switch the perfusion back to the control aCSF to wash out the drug and observe any reversal of the effects.
- Data Analysis: Analyze the recorded currents or voltage traces to quantify changes in amplitude, frequency, or other relevant parameters before, during, and after LY341495 application.

In Vivo Microdialysis

Objective: To measure the effect of systemic LY341495 administration on extracellular neurotransmitter levels (e.g., glutamate) in a specific brain region of a freely moving animal.

Materials:

- Stereotaxic apparatus for surgery.
- Microdialysis probes (e.g., with a 2-4 mm membrane).
- Syringe pump and liquid switch.
- Perfusion fluid (aCSF).
- Fraction collector (preferably refrigerated).
- HPLC system with fluorescence or mass spectrometry detection for neurotransmitter analysis.
- LY341495 solution for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

Protocol:

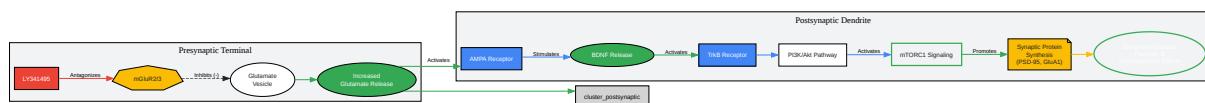
- Probe Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex). Allow the animal to recover for several days.
- Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to the syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 μ L/min).
- Baseline Collection: Allow the system to stabilize for 1-2 hours. Then, collect dialysate samples into vials at regular intervals (e.g., every 20 minutes) for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
- Drug Administration: Administer LY341495 systemically (e.g., 1 mg/kg, i.p.).

- Post-Injection Collection: Continue to collect dialysate samples for several hours following the injection to monitor changes in extracellular neurotransmitter concentrations.
- Sample Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentration of glutamate or other neurotransmitters of interest.
- Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels and plot them over time to visualize the effect of LY341495.

In Vivo Behavioral Studies (Forced Swim Test)

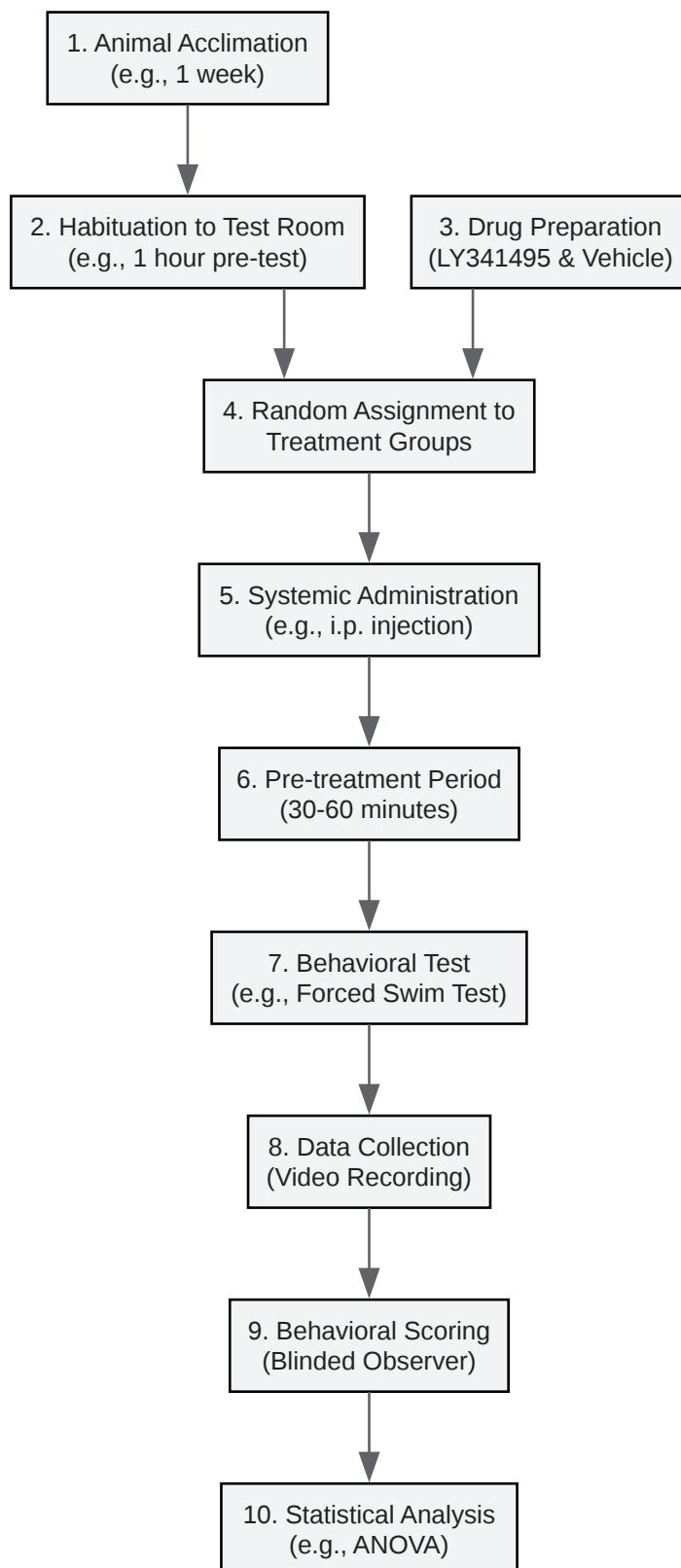
Objective: To evaluate the antidepressant-like effects of LY341495 in mice.

Materials:

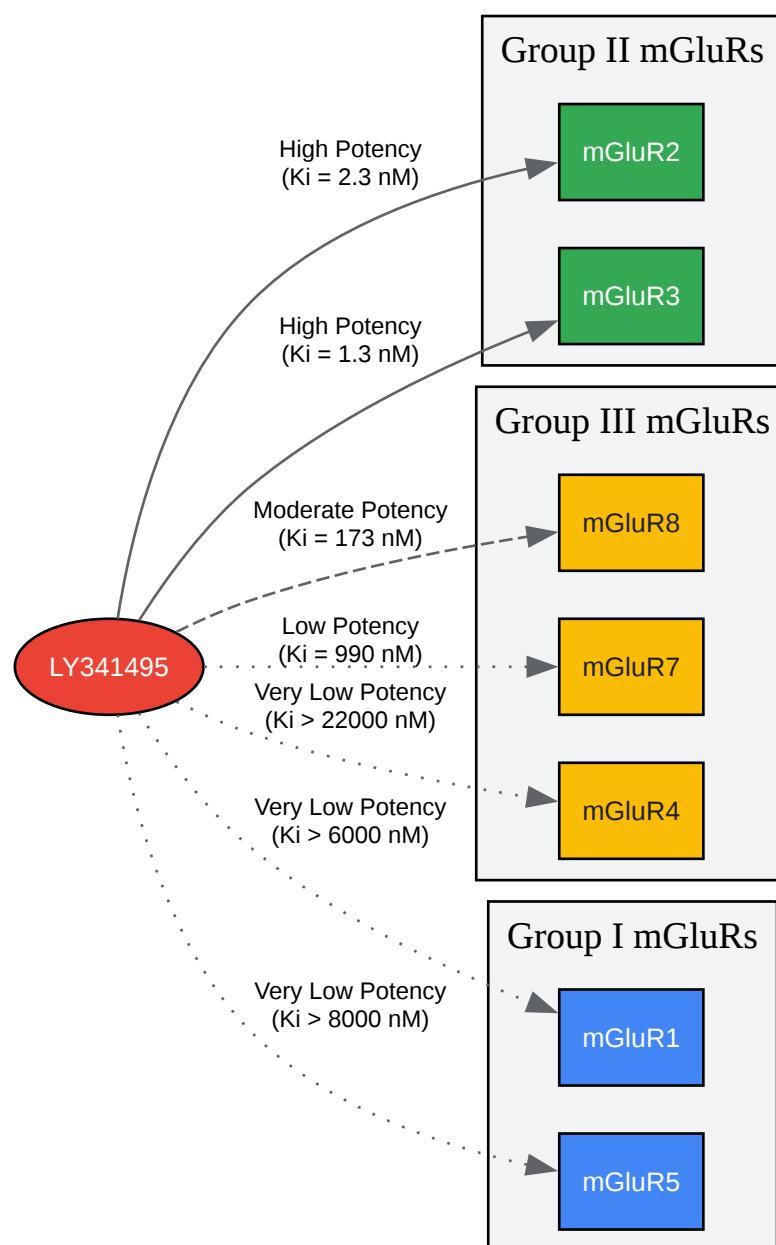

- Male C57BL/6J mice.
- LY341495 solution in a suitable vehicle (e.g., saline with a small amount of NaOH to aid dissolution, adjusted to pH 7.4).[13]
- Vehicle solution for the control group.
- Transparent plastic cylinders (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
- Video recording equipment.

Protocol:

- Acclimation: Acclimate the mice to the experimental room for at least 1 hour before testing.
- Drug Administration: Administer LY341495 (e.g., 0.3, 1, or 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection. Allow for a pre-treatment period (e.g., 30-60 minutes).
- Forced Swim Test: Gently place each mouse into an individual cylinder of water for a 6-minute session.


- Behavioral Scoring: Video record the sessions. An observer blinded to the treatment conditions should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
- Data Analysis: Compare the mean immobility time between the LY341495-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is interpreted as an antidepressant-like effect.[4][8]

Visualizations


[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for the antidepressant effects of LY341495.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for an in vivo behavioral study using LY341495.

[Click to download full resolution via product page](#)

Caption: Selectivity profile of LY341495 across metabotropic glutamate receptor groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. LY-341495 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Behavioral characterization of the mGlu group II/III receptor antagonist, LY-341495, in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LY 341495 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 6. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR ANTAGONIST LY341495 DIFFERENTIALLY AFFECTS RECOGNITION MEMORY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for LY341495 in Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675569#application-of-ly134046-in-neuroscience-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com